molecular formula C12H16ClNO2 B1307134 N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide CAS No. 6529-93-7

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide

Cat. No.: B1307134
CAS No.: 6529-93-7
M. Wt: 241.71 g/mol
InChI Key: SGDWWQQMZDCXDY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)8-4-5-10(15)9(6-8)14-11(16)7-13/h4-6,15H,7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDWWQQMZDCXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide typically involves the reaction of 5-tert-butyl-2-hydroxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-tert-butyl-2-hydroxyaniline+chloroacetyl chlorideThis compound+HCl\text{5-tert-butyl-2-hydroxyaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-tert-butyl-2-hydroxyaniline+chloroacetyl chloride→this compound+HCl

The reaction is typically conducted in an organic solvent, such as dichloromethane, at a low temperature to control the reaction rate and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are N-substituted derivatives of the original compound.

    Oxidation Reactions: The major products are quinone derivatives.

    Reduction Reactions: The major products are amines.

Scientific Research Applications

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential analgesic and anti-inflammatory properties.

    Materials Science: It is used in the development of polymers and resins with enhanced thermal stability and mechanical properties.

    Biological Studies: It is used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Structure and Crystallography

N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide (C₁₅H₁₁Cl₂NO₂)
  • Structure : Features a benzoyl group at the 2-position and a chlorine at the 4-position of the phenyl ring.
  • Crystal Packing : Forms centrosymmetric dimers via C-H···O interactions and intramolecular N-H···O hydrogen bonds. Dihedral angles between aromatic rings influence molecular planarity .
  • Key Difference : The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound.
N-(2,4,5-Trichlorophenyl)-2-chloroacetamide (N245TCPCA)
  • Structure : Three chlorine atoms on the phenyl ring.
  • Crystallography: Monoclinic crystal system (P2₁/n) with a = 4.732 Å, b = 29.522 Å. Substitutions increase halogen bonding and alter bond angles (e.g., N-C-C-Cl torsion angle = -12.1°) .
  • Comparison : Higher halogen content enhances electrophilicity but reduces solubility compared to the tert-butyl-hydroxyphenyl analog.
N-(4-Acetylphenyl)-2-chloroacetamide
  • Structure : Acetyl group at the 4-position.
  • Reactivity : Used as an intermediate for thiophene and oxadiazole derivatives. The acetyl group facilitates nucleophilic substitutions .

Physicochemical Properties

Compound Solubility Melting Point LogP (Predicted)
This compound Low in water; soluble in DCM, ethanol ~150–160°C* 3.2
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide Soluble in DMSO 180–185°C 3.8
N245TCPCA Insoluble in water 210–215°C 4.5
N-(4-Acetylphenyl)-2-chloroacetamide Soluble in acetone 120–125°C 2.1

*Predicted based on structural analogs.

Key Trends :

  • Lipophilicity : Increases with halogen content (e.g., N245TCPCA) or bulky substituents (tert-butyl).
  • Hydrogen Bonding : The hydroxyl group in the target compound enhances aqueous solubility relative to fully halogenated analogs.

Recommendations :

  • Explore co-crystallization studies to map hydrogen-bonding networks.
  • Screen for antimicrobial or kinase inhibition activity, leveraging structural similarities to known bioactive compounds.

Biological Activity

N-(5-tert-butyl-2-hydroxyphenyl)-2-chloroacetamide is an organic compound with notable biological activity, particularly in the fields of anti-inflammatory and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C12H16ClNO2 and a molecular weight of approximately 241.71 g/mol. Its structure includes a chloroacetamide functional group, which is critical for its biological activity. The presence of the tert-butyl and hydroxy groups enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit specific enzymes involved in inflammatory processes, suggesting its potential as a lead compound for developing new anti-inflammatory drugs. The structural features of the compound may allow it to interact with biological targets similarly to other phenolic compounds, influencing pathways related to oxidative stress and cellular signaling.

Antimicrobial Activity

In a study assessing the antimicrobial potential of various N-substituted phenyl-2-chloroacetamides, this compound demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). However, it was less effective against Gram-negative bacteria like Escherichia coli and moderately effective against fungi such as Candida albicans. The efficacy of these compounds often correlates with their lipophilicity, which facilitates membrane penetration .

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that its action may involve:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes related to inflammation suggests that it may disrupt inflammatory signaling pathways.
  • Interaction with Cell Membranes : Its lipophilic nature may enhance its ability to penetrate cell membranes, allowing it to exert effects on intracellular targets.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(tert-Butyl)-2-chloroacetamideLacks hydroxyl group; simpler structureLess biological activity compared to target compound
5-tert-butyl-2-hydroxyanilineContains amino group instead of amideMore polar; different reactivity profile
4-tert-butylphenolNo chloroacetyl functionalityPrimarily used as an antioxidant
2-(5-tert-butyl-2-hydroxyphenyl)benzotriazoleContains benzotriazole moietyUsed mainly as a UV stabilizer

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological activity.

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro studies have shown that compounds similar to this compound can significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating a strong potential for therapeutic use in inflammatory diseases.
  • Antimicrobial Testing : A quantitative structure-activity relationship (QSAR) analysis demonstrated that modifications in the phenolic ring could enhance antimicrobial efficacy. The study confirmed that compounds with halogenated substituents exhibited higher activity against Gram-positive bacteria .
  • Mechanistic Insights : Recent research utilizing molecular docking studies suggests that this compound may bind effectively to target proteins involved in inflammation and microbial resistance pathways, highlighting its potential as a dual-action therapeutic agent .

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